benzyl 2-amino-3-phenylmethoxybutanoate;oxalic acid
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Overview
Description
Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid is a compound with the molecular formula C20H23NO7This compound is a derivative of threonine, an essential amino acid, and is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid typically involves the esterification of L-threonine with benzyl alcohol, followed by the protection of the amino group and subsequent reaction with oxalic acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The compound is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simple aromatic alcohol used in various chemical reactions.
Benzyl chloride: A benzyl halide used as an intermediate in organic synthesis.
Benzyl benzoate: An ester used in pharmaceuticals and as a solvent.
Uniqueness
Benzyl 2-amino-3-phenylmethoxybutanoate; oxalic acid is unique due to its combination of an amino acid derivative with an aromatic ester and oxalic acid. This structure provides distinct chemical and biological properties, making it valuable in research and industrial applications .
Properties
IUPAC Name |
benzyl 2-amino-3-phenylmethoxybutanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,14,17H,12-13,19H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVXHHGVJCFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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